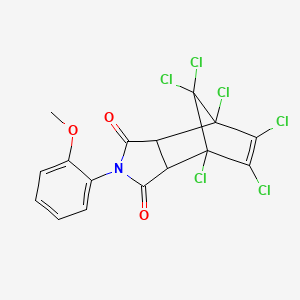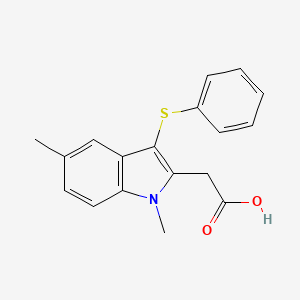![molecular formula C14H12N4O5 B14949606 N-({N'-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B14949606.png)
N-({N'-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a hydrazinecarbonyl moiety
Métodos De Preparación
The synthesis of N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide typically involves a multi-step process. One common synthetic route includes the condensation of 3-nitrobenzaldehyde with hydrazinecarboxamide to form the corresponding hydrazone. This intermediate is then reacted with furan-2-carboxylic acid chloride under appropriate conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or dichloromethane and may involve catalysts like triethylamine to facilitate the reaction.
Análisis De Reacciones Químicas
N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2-position, due to the electron-donating nature of the oxygen atom in the ring.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzymes involved in cell signaling pathways, thereby preventing the proliferation of cancer cells. The nitrophenyl group plays a crucial role in binding to the active site of the target enzyme, while the furan ring enhances the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar compounds to N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide include:
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also contains a furan ring and is studied for its anticancer properties.
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Similar in structure, this compound is used in studies related to its crystal structure and spectroscopic properties.
The uniqueness of N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide lies in its combination of a nitrophenyl group with a hydrazinecarbonyl moiety, which imparts distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C14H12N4O5 |
|---|---|
Peso molecular |
316.27 g/mol |
Nombre IUPAC |
N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H12N4O5/c19-13(9-15-14(20)12-5-2-6-23-12)17-16-8-10-3-1-4-11(7-10)18(21)22/h1-8H,9H2,(H,15,20)(H,17,19)/b16-8+ |
Clave InChI |
UJDROKXNKDPQCP-LZYBPNLTSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CNC(=O)C2=CC=CO2 |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CNC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6,7-Triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14949524.png)
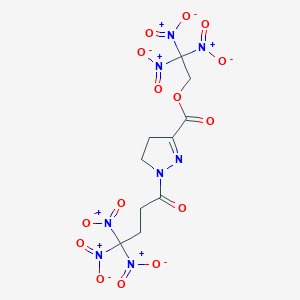
![2-{4-[5-(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14949546.png)
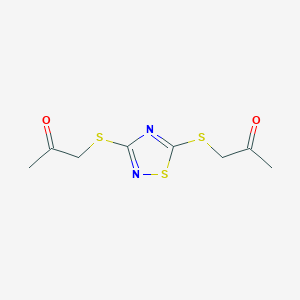
![N-benzyl-3-[3-(benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide](/img/structure/B14949558.png)
![Butane-1,4-diyl bis[2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]](/img/structure/B14949559.png)
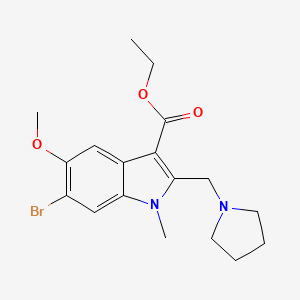
![4-chloro-N'-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide](/img/structure/B14949569.png)
![2,6-dibromo-4-[(E)-{2-[4-(methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B14949574.png)
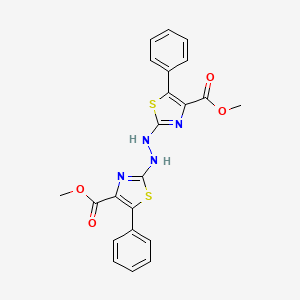
![4-{[4-(dimethylamino)phenyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B14949583.png)
![2-[(2E)-2-{4-[bis(2-methylpropyl)amino]-3-nitrobenzylidene}hydrazinyl]-N,N-diethyl-5-nitrobenzenesulfonamide](/img/structure/B14949590.png)
